1-Bromo-9-ethoxynonane

Description

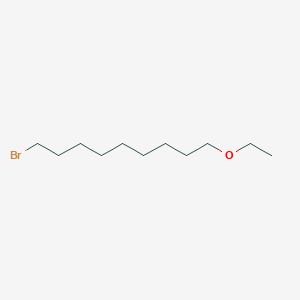

1-Bromo-9-ethoxynonane (C₁₁H₂₃BrO) is a brominated alkoxy compound characterized by a nine-carbon alkyl chain with an ethoxy (-OCH₂CH₃) group at the ninth position and a bromine atom at the first carbon. This structure confers unique reactivity, particularly in nucleophilic substitution reactions (Sₙ2), where the bromine atom acts as a leaving group. Such compounds are often employed in organic synthesis as alkylating agents or intermediates for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

1-bromo-9-ethoxynonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO/c1-2-13-11-9-7-5-3-4-6-8-10-12/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCZDYKOSLNTLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-9-ethoxynonane can be synthesized through a multi-step process involving the bromination of nonane followed by the introduction of an ethoxy group. One common method involves the reaction of nonane with bromine in the presence of a radical initiator to form 1-bromononane. This intermediate is then reacted with sodium ethoxide to introduce the ethoxy group, yielding this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-9-ethoxynonane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Corresponding substituted nonanes.

Elimination Reactions: Alkenes such as 9-ethoxynon-1-ene.

Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1-Bromo-9-ethoxynonane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and other advanced materials.

Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-9-ethoxynonane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination reactions. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

1-Bromo-9-ethoxynonane belongs to a broader class of bromo-alkoxy alkanes. Key structural analogs include:

- Chain Length and Reactivity: Longer chains (e.g., 9 carbons in this compound) reduce volatility compared to shorter analogs like 1-bromo-2-ethoxyethane (boiling point ~150–160°C estimated vs. ~120–130°C for the latter) . The extended alkyl chain also increases hydrophobicity, affecting solubility in polar solvents.

- Functional Group Influence: Unlike 1-bromoacetone, which contains a ketone, this compound’s ethoxy group directs reactivity toward ether cleavage or alkylation rather than carbonyl-based reactions .

Physicochemical Properties

Biological Activity

1-Bromo-9-ethoxynonane, with the chemical formula , is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its unique molecular structure, which includes a bromine atom and an ethoxy group. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H23BrO |

| Molecular Weight | 251.21 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 220 °C |

| Melting Point | -20 °C |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their functions. Additionally, the ethoxy group may enhance solubility and bioavailability, facilitating interaction with cellular membranes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have indicated potential cytotoxic effects.

Research Findings and Case Studies

Recent studies have focused on the biological implications of this compound. Below are notable findings:

- Antimicrobial Activity :

- Anticancer Activity :

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.